molecular formula C13H12N2O2S B2893745 1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione CAS No. 2309557-96-6

1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2893745
CAS RN: 2309557-96-6
M. Wt: 260.31
InChI Key: ALHHBZOOUYFFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine-2,4-dione core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a sulfur atom and two nitrogen atoms in a ring structure . This core is substituted with but-2-ynyl and prop-2-enyl groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thieno[3,2-d]pyrimidine-2,4-dione core would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the thieno[3,2-d]pyrimidine-2,4-dione core and the but-2-ynyl and prop-2-enyl groups could make the compound reactive towards certain reagents .

Scientific Research Applications

Photophysical Properties and pH-sensing Applications

Research has identified derivatives of pyrimidine-phthalimide as atypical aggregation-induced emission (AIE) chromophores, demonstrating significant solid-state fluorescence emission and positive solvatochromism. These derivatives, owing to the push-pull electronic effects of substituents on the pyrimidine moiety, exhibit variable red-shifted emission, which is crucial for tuning the photophysical properties of AIE chromophores. The ability of these compounds to undergo reversible protonation, causing dramatic color changes, has been leveraged in developing novel colorimetric pH sensors and logic gates, showcasing their potential in sensing applications (Yan et al., 2017).

Synthetic Methodologies and Intermediates

Advancements in synthetic methodologies have been achieved through microwave-assisted condensation and cyclization processes, facilitating the efficient isolation of intermediates in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. This approach underscores the efficiency of modern synthetic techniques in producing key intermediates for further chemical transformations (Davoodnia et al., 2008).

Antiviral Activity

Certain derivatives, particularly those synthesized from guanine analogues like 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, have demonstrated in vitro activity against human cytomegalovirus (HCMV). These findings suggest the potential of thieno[3,2-d]pyrimidine derivatives as antiviral agents, offering a promising avenue for the development of new therapeutics against viral infections (Revankar et al., 1998).

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been identified as a suitable module for constructing novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are formed through extensive hydrogen-bonding interactions, highlighting the utility of pyrimidine derivatives in the design of complex molecular architectures (Fonari et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in fields such as medicine or materials science .

properties

IUPAC Name

1-but-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-3-5-8-14-10-6-9-18-11(10)12(16)15(7-4-2)13(14)17/h4,6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHHBZOOUYFFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(C(=O)N(C1=O)CC=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione

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